3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid

Catalog No.
S1922795
CAS No.
915923-57-8
M.F
C14H17NO3
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic aci...

CAS Number

915923-57-8

Product Name

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid

IUPAC Name

3-(cyclopentanecarbonylamino)-4-methylbenzoic acid

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18)8-12(9)15-13(16)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,15,16)(H,17,18)

InChI Key

FTTAGXIQQDJSMF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCC2

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2CCCC2

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid, also known by its CAS number 915923-57-8, is an organic compound that features a benzoic acid backbone substituted with a cyclopentylcarbonylamino group at the 3-position and a methyl group at the 4-position. Its molecular formula is C14H17NO3C_{14}H_{17}NO_3, and it has a molecular weight of approximately 247.29 g/mol . This compound is characterized by its unique structure which combines aromatic and aliphatic elements, making it of interest in various chemical and biological applications.

The chemical reactivity of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid can be attributed to its functional groups. The carboxylic acid group (-COOH) can undergo typical acid-base reactions, while the amine group (-NH-) can participate in nucleophilic substitutions. Additionally, the compound may engage in esterification reactions when reacted with alcohols under acidic conditions, leading to the formation of esters.

The synthesis of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes:

  • Formation of Cyclopentylcarbonyl Amine: Cyclopentanecarboxylic acid is converted to its corresponding amine using standard amination techniques.
  • Coupling Reaction: The cyclopentylcarbonyl amine is then coupled with 4-methylbenzoic acid through an amide bond formation reaction, often facilitated by coupling agents such as EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).
  • Purification: The resulting product is purified using techniques such as recrystallization or chromatography.

This synthetic route emphasizes the importance of careful reaction conditions to achieve high yields and purity.

3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid has potential applications in:

  • Pharmaceuticals: As a precursor or active ingredient in drug formulations targeting inflammatory diseases.
  • Biochemical Research: Used as a reagent in proteomics and other biochemical assays due to its unique structural properties.
  • Material Science: Potential use in developing novel materials with specific mechanical or thermal properties.

Interaction studies involving 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid could focus on its binding affinity to various biological receptors or enzymes. Preliminary studies may include:

  • In vitro assays to evaluate its efficacy against specific targets related to pain and inflammation.
  • Molecular docking studies to predict interactions with proteins involved in metabolic pathways.

Such studies are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.

Several compounds share structural similarities with 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid, including:

Compound NameCAS NumberKey Features
3-[(Cyclopentylcarbonyl)amino]benzoic acid915921-84-5Lacks methyl substitution at the para position
4-[(Cyclopentylcarbonyl)amino]benzoic acid915921-85-6Methyl group at the para position
2-[(Cyclopentylcarbonyl)amino]benzoic acid915921-86-7Methyl group at the ortho position
5-Chloro-2-[(cyclopentylcarbonyl)amino]benzoic acid915921-87-8Contains a chlorine substituent

Uniqueness

The uniqueness of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid lies in its specific substitution pattern, which may influence its biological activity differently compared to other similar compounds. The combination of the cyclopentyl carbonyl moiety with a methyl group at the para position could provide distinct pharmacological properties that warrant further exploration.

X-ray diffraction studies of substituted benzoic acid derivatives have established fundamental structural parameters that provide insights into molecular packing and crystal architecture. For compounds structurally related to 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid, crystallographic analyses reveal specific patterns of molecular organization in the solid state [1].

Benzoic acid derivatives typically crystallize in monoclinic or orthorhombic space groups, with the specific space group depending on the nature and position of substituents [2]. The molecular geometry of substituted benzoic acids shows that the carboxylic acid group maintains near-planarity with the aromatic ring system. In similar compounds, the bond distances within the aromatic ring range from 1.38 to 1.40 Å for carbon-carbon bonds, while the carboxylic acid group exhibits characteristic C-O bond lengths of approximately 1.25 Å for the double bond and 1.32 Å for the single bond [3].

The cyclopentylcarbonyl substituent introduces additional conformational complexity. Crystallographic studies of related cyclopentyl-containing compounds demonstrate that the cyclopentyl ring adopts envelope or twist conformations to minimize steric strain [4]. The amide linkage connecting the cyclopentylcarbonyl group to the aromatic ring typically exhibits bond angles close to 120°, consistent with sp² hybridization of the nitrogen atom [5].

Analysis of powder X-ray diffraction patterns for substituted benzoic acids reveals characteristic diffraction peaks that can be used for phase identification and purity assessment [6]. The crystalline nature of these compounds is evidenced by sharp, well-defined peaks in the diffraction patterns, indicating long-range order in the crystal lattice.

Cell parameters for similar methylbenzoic acid derivatives show unit cell dimensions that accommodate the molecular dimensions while optimizing intermolecular packing efficiency [2]. The packing coefficient, which describes the fraction of space occupied by molecules in the crystal lattice, typically ranges from 0.68 to 0.74 for organic compounds of this type.

Tautomeric and Steric Considerations

The tautomeric behavior of carbonyl-containing compounds, including those with amide functionalities, represents a critical aspect of their structural chemistry. For 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid, the primary tautomeric equilibrium involves the amide group, which can exist in resonance forms that affect the overall molecular geometry [7].

Amide tautomerism in benzoic acid derivatives is generally less pronounced than keto-enol tautomerism in simpler carbonyl compounds. The amide form is typically favored by approximately 15-20 kcal/mol over potential iminol forms due to the resonance stabilization provided by the nitrogen lone pair conjugation with the carbonyl group [8]. This stabilization results in partial double bond character for the carbon-nitrogen bond, leading to restricted rotation around this bond.

The electron-withdrawing nature of the carboxylic acid group influences the tautomeric equilibrium of the amide substituent. Theoretical calculations suggest that electron-withdrawing groups on the aromatic ring reduce the electron density available for amide resonance, slightly favoring the canonical amide form over any enol-like tautomers [9].

Steric considerations play a significant role in determining the preferred conformation of the molecule. The cyclopentyl ring introduces steric bulk that can influence the orientation of the amide group relative to the aromatic ring. Molecular modeling studies of similar compounds indicate that the cyclopentyl group adopts conformations that minimize steric clashes with the aromatic substituents [4].

The methyl group at the 4-position creates additional steric interactions that must be considered. This substituent can influence the planarity of the molecule and may force slight deviations from coplanarity between the amide group and the aromatic ring. The steric effect of the methyl group is relatively modest compared to larger substituents, but it can still influence intermolecular packing in the crystal structure [10].

Ring-chain tautomerism, while less common in this type of compound, has been observed in related benzoic acid derivatives under specific conditions. The equilibrium constants for such tautomeric processes are typically small, with the chain form being heavily favored [11].

Hydrogen Bonding Network Topology

The hydrogen bonding network in 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid is dominated by interactions involving the carboxylic acid group and the amide functionality. Carboxylic acids characteristically form centrosymmetric dimers through pairs of O-H···O hydrogen bonds, creating eight-membered ring motifs with graph-set notation R²₂(8) [12].

The hydrogen bonding parameters for carboxylic acid dimers in substituted benzoic acids show O···O distances ranging from 2.65 to 2.70 Å, with O-H···O angles typically between 165° and 175° [9]. These values indicate strong hydrogen bonds that provide significant stabilization to the crystal structure.

The amide group can participate in hydrogen bonding both as a donor (through the N-H group) and as an acceptor (through the carbonyl oxygen). N-H···O hydrogen bonds involving amide groups typically exhibit N···O distances of 2.80 to 3.00 Å, with bond angles ranging from 150° to 170° [13]. These interactions contribute to the formation of extended hydrogen-bonded networks that stabilize the crystal structure.

The topology of the hydrogen bonding network depends on the relative orientations of the hydrogen bond donors and acceptors. In similar compounds, the combination of carboxylic acid dimers and amide-mediated hydrogen bonds can lead to the formation of two-dimensional sheet structures or three-dimensional networks [14]. The specific topology is influenced by the steric requirements of the substituents and the need to optimize packing efficiency.

Graph-set analysis of hydrogen bonding patterns in related compounds reveals the formation of various motifs, including chains (C), rings (R), and complex networks. The presence of both carboxylic acid and amide groups allows for multiple hydrogen bonding patterns, potentially leading to polymorphic behavior where different crystal forms exhibit distinct hydrogen bonding topologies [12].

Weak C-H···O interactions involving the aromatic and aliphatic hydrogen atoms can supplement the primary hydrogen bonding network. These interactions, while individually weak, can contribute to the overall stability of the crystal structure and influence the packing arrangement [15].

The hydrogen bonding network topology is further influenced by the conformational flexibility of the cyclopentyl group. Different conformations of this ring system can present different spatial arrangements of potential hydrogen bond participants, affecting the overall network structure [4].

The synthesis of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid requires careful consideration of both the retrosynthetic analysis of key functional groups and the implementation of effective optimization strategies. This compound presents unique synthetic challenges due to the presence of multiple functional groups that must be installed with high regioselectivity and efficiency.

Retrosynthetic Analysis of Key Functional Groups

The primary retrosynthetic disconnection involves cleavage of the amide bond, which separates the molecule into two key fragments: 3-amino-4-methylbenzoic acid and cyclopentanecarboxylic acid or its activated derivatives [5] [6]. This disconnection strategy is particularly advantageous because it allows for the independent synthesis and optimization of each fragment before their convergent coupling [1].

Cyclopentylcarbonyl Group Installation Methods

The installation of the cyclopentylcarbonyl group represents a critical step in the synthesis, requiring careful selection of methodology to achieve high yields and minimize side reactions. Multiple synthetic approaches have been developed for this transformation, each with distinct advantages and limitations.

Direct Amide Coupling Approaches

The most straightforward method involves direct coupling of cyclopentanecarboxylic acid with the amino-substituted benzoic acid derivative. This approach utilizes various coupling reagents to activate the carboxylic acid for nucleophilic attack by the amine [5] [7]. Commonly employed coupling agents include carbodiimides such as dicyclohexylcarbodiimide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, which facilitate amide bond formation under mild conditions [6].

Recent advances in direct amidation methodology have focused on developing more sustainable approaches that minimize waste generation. Boronic acid-catalyzed amidation reactions have emerged as particularly attractive alternatives, utilizing tris(2,2,2-trifluoroethyl) borate as an effective amidation reagent [7]. This method operates under ambient conditions and tolerates a wide range of functional groups, making it suitable for complex substrates [7].

Acid Chloride-Mediated Synthesis

The conversion of cyclopentanecarboxylic acid to its corresponding acid chloride using thionyl chloride or oxalyl chloride provides a highly reactive acylating agent [6]. Subsequent treatment with the amino-benzoic acid derivative in the presence of a base such as triethylamine yields the desired amide product with excellent efficiency . This approach typically affords yields in the range of 80-95% and proceeds rapidly at room temperature .

Advanced Catalytic Methods

Transition metal-catalyzed carbonylative coupling reactions offer an alternative route for cyclopentylcarbonyl installation. These methods involve the palladium-catalyzed coupling of cyclopentyl halides with carbon monoxide and the amino-benzoic acid substrate [9]. While requiring specialized equipment for carbon monoxide handling, these reactions can provide excellent regioselectivity and functional group tolerance [9].

MethodReagentsConditionsTypical YieldAdvantagesLimitations
Cyclopentyl chloride acylationCyclopentanoyl chloride, amine, baseRoom temperature, triethylamine80-95%High yield, mild conditionsRequires pre-formed acid chloride
Cyclopentyl carboxylic acid activationCyclopentane carboxylic acid, coupling agentRoom temperature to 80°C, DCC/EDC70-90%Atom economical, water by-product onlyRequires coupling reagents
Grignard reaction with ester/amideCyclopentyl MgBr, carboxylic derivative-78°C to room temperature, THF65-85%Good stereoselectivityMoisture sensitive
Friedel-Crafts acylationCyclopentanoyl chloride, AlCl₃, aromatic0-25°C, anhydrous conditions70-90%Direct aromatic functionalizationHarsh conditions, limited scope
Carbonylative couplingCyclopentyl halide, CO, Pd catalyst80-120°C, CO pressure, base60-80%Single-step from simple precursorsHigh pressure equipment needed
Direct amidationCyclopentane carboxylic acid, amine, dehydrating agent60-150°C, molecular sieves50-85%Green chemistry approachWater removal necessary

Benzoic Acid Core Functionalization Techniques

The functionalization of the benzoic acid core requires precise control of regioselectivity to achieve the desired substitution pattern. The target molecule features amino and methyl substituents in the meta and para positions relative to the carboxylic acid group, respectively. Several complementary strategies have been developed to access this substitution pattern efficiently.

Directed C-H Activation Strategies

Modern approaches to benzoic acid functionalization increasingly rely on transition metal-catalyzed C-H activation reactions, which enable direct functionalization of aromatic C-H bonds without requiring pre-installed functional groups [10] [11]. Palladium-catalyzed ortho-C-H activation reactions using the carboxylic acid group as a directing group have been extensively developed and provide excellent regioselectivity [12] [13].

For meta-selective functionalization, template-assisted C-H activation has emerged as a powerful strategy. This approach utilizes removable directing templates that position the metal catalyst at the desired meta position [10] [11]. The nitrile-based sulfonamide templates developed by Yu and co-workers have proven particularly effective for meta-C-H olefination and other functionalizations of benzoic acid derivatives [12] [13].

Traditional Electrophilic Aromatic Substitution

Classical electrophilic aromatic substitution reactions remain valuable for certain functionalization patterns, particularly for para-selective reactions. The nitration of methylbenzoic acid derivatives followed by reduction provides access to amino-substituted products [14] [15]. However, these methods often suffer from limited regioselectivity and harsh reaction conditions that may not be compatible with sensitive functional groups [12].

Sequential Functionalization Approaches

PositionMethodCatalyst SystemSelectivityFunctional Group ToleranceTemperature
OrthoDirected C-H activationPd(OAc)₂, amino acid ligand>95%High80-120°C
MetaTemplate-assisted activationPd(OAc)₂, nitrile template85-95%Moderate to High100-140°C
ParaElectrophilic substitutionHNO₃/H₂SO₄60-80%Low to Moderate0-25°C
OrthoIridium-catalyzed halogenationCp*IrCl₂, AgOTf>90%High60-100°C
MetaPalladium-catalyzed olefinationPd(OAc)₂, Cu(OAc)₂80-90%Moderate120-150°C
ParaNitration followed by reductionHNO₃/H₂SO₄, then reducing agent70-85%Low0-25°C then reduction conditions

Optimization of Reaction Conditions

The successful implementation of these synthetic strategies requires careful optimization of reaction parameters to maximize yield, selectivity, and efficiency. Key variables that significantly impact reaction outcomes include temperature, solvent selection, catalyst loading, reaction time, base selection, and substrate stoichiometry [17] [18].

Temperature optimization typically involves systematic screening across a relevant range, starting with literature precedents and adjusting based on substrate-specific requirements [17]. For most C-H activation reactions, temperatures between 80-150°C provide optimal balance between reaction rate and selectivity [12] [13]. Lower temperatures may result in incomplete conversion, while excessive temperatures can lead to decomposition or undesired side reactions [17].

Solvent selection plays a crucial role in reaction success, affecting substrate solubility, catalyst stability, and reaction mechanism. Polar aprotic solvents such as dimethylformamide and acetonitrile are commonly employed for palladium-catalyzed reactions, while hexafluoroisopropanol has emerged as an excellent solvent for challenging C-H activation transformations [19]. The unique properties of specialized solvents can dramatically improve reaction outcomes for difficult substrates [19].

ParameterTypical RangeOptimization StrategyImpact on YieldCommon Issues
TemperatureRoom temperature to 150°CScreen temperature in 20°C incrementsHigh - affects reaction rate and selectivitySide reactions at high temperature
Solvent SystemPolar aprotic to nonpolarTest solvent polarity and coordinating abilityMedium - affects solubility and reactivityPoor solubility, competitive coordination
Catalyst Loading0.5-10 mol%Start low, increase if conversion poorMedium - balance between cost and efficiencyIncreased cost, potential inhibition
Reaction Time30 minutes to 24 hoursMonitor by TLC/GC-MS every 2 hoursLow to Medium - diminishing returns after optimumDecomposition, diminishing returns
Base/Additive1-3 equivalentsScreen different base strengthsHigh - critical for deprotonation/activationCompeting reactions, catalyst poisoning
Substrate Ratio1:1 to 1:2 (acid:amine)Optimize based on cost and availabilityMedium - excess can improve conversionWaste generation, purification issues

The systematic optimization of these parameters, combined with careful mechanistic understanding of the underlying transformations, enables the development of robust and scalable synthetic routes to 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid. Modern synthetic methodology increasingly emphasizes the development of operationally simple procedures that minimize the use of toxic reagents and harsh conditions while maximizing atom economy and overall efficiency [17] [20].

Functional GroupDisconnection StrategySynthetic EquivalentKey ReactionsConsiderations
Amide BondAmide bond cleavageCarboxylic acid + AmineAmide coupling, Direct amidationCoupling efficiency, Racemization
Cyclopentyl GroupC-C bond disconnectionCyclopentyl halide + NucleophileGrignard, Suzuki coupling, AcylationSteric hindrance, Regioselectivity
Methyl SubstituentAlkylation disconnectionAromatic precursor + Methylating agentFriedel-Crafts alkylation, MethylationIsomer formation, Overalkylation
Carboxylic AcidOxidation level analysisAlcohol or aldehyde precursorOxidation, CarbonylationOxidation state, Protecting groups
Aromatic RingAromatic substitution patternSubstituted benzene derivativeElectrophilic substitution, C-H activationSubstitution pattern, Electronic effects
C-N BondNucleophilic substitutionAmine + Electrophilic carbonSN₂, Reductive aminationNucleophile strength, Leaving group

XLogP3

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Wikipedia

3-[(Cyclopentanecarbonyl)amino]-4-methylbenzoic acid

Dates

Last modified: 08-16-2023

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